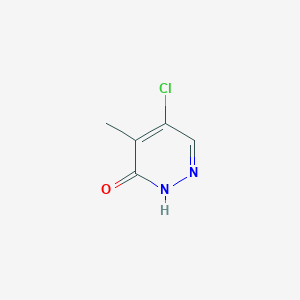

5-Chloro-4-methyl-2,3-dihydropyridazin-3-one

Description

5-Chloro-4-methyl-2,3-dihydropyridazin-3-one (CAS: 104566-45-2) is a heterocyclic compound featuring a pyridazinone core substituted with chlorine and methyl groups at positions 5 and 4, respectively. This compound is commercially available through suppliers such as LEAPChem and Aladdin Scientific, where it is marketed as a building block for drug discovery and bulk manufacturing .

Properties

IUPAC Name |

4-chloro-5-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYSTBCKLBQPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NNC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288799 | |

| Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104566-45-2 | |

| Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104566-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . This method ensures the formation of the pyridazinone ring with the desired substituents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 5th position.

Scientific Research Applications

5-Chloro-4-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to various biological effects. For example, pyridazinone derivatives are known to inhibit phosphodiesterase (PDE) enzymes, which play a role in regulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-chloro-4-methyl-2,3-dihydropyridazin-3-one can be contextualized by comparing it to analogs within the pyridazinone family. Key comparisons include:

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h)

- Structural Differences : These derivatives feature a phenyl group at position 6 instead of a methyl group at position 3.

- Synthesis : Prepared via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with alkyl halides under mild conditions (acetone, K₂CO₃, room temperature) .

4-Alkynyl- or 5-Alkynyl-substituted Pyridazinones (e.g., 2a,b, 5a,b)

- Structural Differences : Alkynyl substituents at positions 4 or 5 introduce sp-hybridized carbon atoms, altering electronic properties.

- Synthesis: Derived from NaOCH₃-mediated substitution of chloro-pyridazinones in dioxane, yielding alkoxy intermediates .

- Applications : Alkynyl groups enable click chemistry modifications, a feature absent in the methyl-substituted target compound .

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

- Structural Differences : Additional chlorine at position 4 and a 4-methylphenyl group at position 2.

GFB-9289 (4-Chloro-5-(4-cyclohexyl-3-oxopiperazin-1-yl)-2,3-dihydropyridazin-3-one)

- Structural Differences: A cyclohexylpiperazinone moiety replaces the methyl group at position 4.

- Synthesis : Involves coupling 4,5-dichloro-2,3-dihydropyridazin-3-one with 1-cyclohexylpiperazin-2-one in DMF at 100°C .

- Biological Relevance : Demonstrated activity as a TRPC4 channel modulator, highlighting the impact of bulky substituents on target engagement .

4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one

- Structural Differences: A 3,5-dichlorophenyl group at position 2 and a methylhydrazino group at position 5.

Data Table: Key Comparative Properties

Research Findings and Trends

- Electronic Effects : Chlorine at position 5 (electron-withdrawing) increases electrophilicity, making the compound susceptible to nucleophilic substitution, whereas methyl groups (electron-donating) stabilize the ring .

- Crystallography: Pyridazinone derivatives like 6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one exhibit near-planar structures with intermolecular hydrogen bonds, a feature likely shared by the target compound .

Biological Activity

5-Chloro-4-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family, characterized by its unique chlorine and methyl substituents. This compound has garnered attention in various fields of pharmacology and biochemistry due to its diverse biological activities.

Chemical Structure and Properties

- Molecular Formula : C₅H₅ClN₂O

- CAS Number : 104566-45-2

- Chemical Structure : The structure features a pyridazinone ring with a chlorine atom at the 5th position and a methyl group at the 4th position, which significantly influences its reactivity and biological properties .

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : Similar to other pyridazinone derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, thus blocking the production of prostaglandins, which are mediators of inflammation .

- Receptor Interaction : It has been shown to interact with various receptors, influencing cellular signaling pathways. For instance, studies indicate that derivatives of pyridazinones can act as agonists for specific G-protein coupled receptors (GPCRs), affecting calcium mobilization and chemotaxis in human neutrophils .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. A structure-activity relationship (SAR) analysis revealed that similar pyridazinone derivatives showed significant cytotoxic effects against cancer cell lines such as Jurkat and HT29 . The presence of electronegative groups like chlorine is critical in enhancing antiproliferative activity .

Case Studies and Research Findings

A selection of studies has highlighted the biological activity of this compound:

- Study on Anticancer Activity :

-

Inflammatory Response Modulation :

- Another research effort focused on the compound's ability to modulate inflammatory responses in vitro. Results showed that it effectively inhibited COX enzymes, leading to reduced production of inflammatory mediators .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 5, methyl at position 4 | Antimicrobial, anticancer potential |

| Pyridazinone | No halogen or methyl substituents | General pharmacological activities |

| 4,5-Dihydro-6-methyl-pyridazinone | Methyl at position 6 | Variable biological activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.